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molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

Ethyl 4-oxocyclohexanecarboxylate

Cat. No. B123810
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
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Patent
US04614831

Procedure details

Into a 1-liter magnetically stirred autoclave is placed 489 grams of ethyl-p-hydroxybenzoate having the structure: ##STR139## and 5% palladium on carbon catalyst (4 grams). The autoclave is sealed and hydrogenated at 125°-140° C. and 50 psig hydrogen pressure until the uptake of hydrogen is approximately 70% of theory. GLC analysis indicates that the reaction product at this point contains 71% ketone having the structure: ##STR140## 7.6% alcohol having the structure: ##STR141## and 20% starting material having the structure: ##STR142##
Quantity
489 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:2].[H][H]>[Pd]>[C:4]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([O:3][CH2:1][CH3:2])=[O:12]

Inputs

Step One
Name
Quantity
489 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
CUSTOM
Type
CUSTOM
Details
hydrogenated at 125°-140° C.

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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